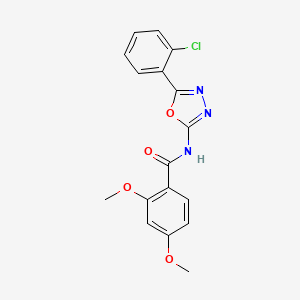

N-(5-(2-氯苯基)-1,3,4-恶二唑-2-基)-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

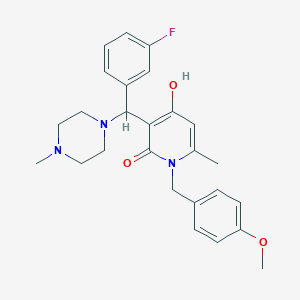

The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethoxybenzamide" is a derivative of the 1,3,4-oxadiazole class, which is known for its diverse pharmacological activities. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. This core structure has been incorporated into various compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with appropriate bromoacetamides in the presence of a solvent like N,N-dimethyl formamide (DMF) and a base such as sodium hydride (NaH) to yield the target compounds . The synthesis route is confirmed by spectroscopic methods such as (1)H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which imparts rigidity to the molecule and influences its binding to biological targets. The substitution pattern on the oxadiazole ring and the benzamide moiety plays a crucial role in determining the compound's biological activity and molecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic rings. These compounds can undergo various chemical reactions, including N-alkylation, acylation, and sulfonation, which can modify their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion .

Relevant Case Studies

The synthesized 1,3,4-oxadiazole derivatives have been evaluated for various biological activities. For instance, some compounds in this class have been found to be active against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are relevant in the context of neurodegenerative diseases and inflammation . Additionally, certain derivatives have shown promising antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme, which is significant for developing new antibacterial agents . Furthermore, some novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives have exhibited good anti-inflammatory activities with less toxicity, highlighting the therapeutic potential of the 1,3,4-oxadiazole scaffold .

科学研究应用

合成和生物活性

恶二唑衍生物已被合成并评估了各种生物活性。这些活性包括对一系列细菌和真菌的抗菌特性,以及对卤虫的毒性,这是细胞毒性潜力的初步指标 (Machado 等人,2005)。此外,这些化合物因其抗氧化活性而受到研究,在分析中显示出显着的自由基清除能力,表明它们有可能用作抗氧化剂 (Shakir 等人,2014)。

抗菌和抗增殖作用

1,3,4-恶二唑 N-曼尼希碱的抗菌和抗增殖活性已得到研究,一些衍生物显示出广谱抗菌活性并对革兰氏阳性菌具有有效活性。抗增殖活性针对各种癌细胞系进行了评估,某些化合物显示出最佳活性 (Al-Wahaibi 等人,2021)。

抗癌评价

设计并合成了一系列取代的苯甲酰胺,并评估了其对几种癌细胞系的抗癌活性。这些研究显示出中等至优异的抗癌活性,一些衍生物表现出比参考药物依托泊苷更高的活性 (Ravinaik 等人,2021)。

作用机制

Target of Action

The compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a derivative of the oxadiazole nucleus . Oxadiazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . .

Mode of Action

The mode of action of oxadiazole derivatives is generally attributed to their interaction with various biological targets. For instance, some oxadiazole derivatives have been found to inhibit the growth factors, enzymes, and kinases, contributing to their antiproliferative effects . .

Biochemical Pathways

Oxadiazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities . For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, which contribute to cancer cell proliferation . .

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-23-10-7-8-12(14(9-10)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBBSSPGXZVVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)